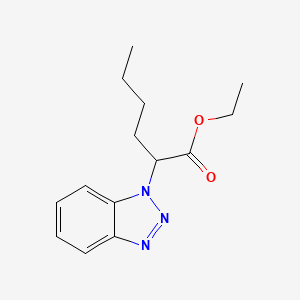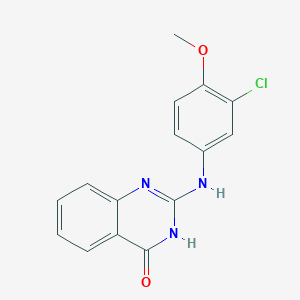
2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research to study the mechanism of action and physiological effects of various signaling pathways. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in cell growth, differentiation, and survival.
Applications De Recherche Scientifique
Synthesis and Biological Activity
2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one and its derivatives are synthesized through various chemical reactions, exhibiting a broad spectrum of biological activities. These compounds have been explored for their potential in treating various diseases due to their analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.
Analgesic and Anti-inflammatory Activities : A study by Alagarsamy et al. (2011) synthesized novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, revealing significant analgesic and anti-inflammatory activities, with some compounds showing potency comparable to diclofenac sodium. These findings suggest the therapeutic potential of these derivatives in pain and inflammation management (Alagarsamy, Gopinath, Parthiban, Subba Rao, Murali, Raja Solomon, 2011).
Anticonvulsant Activity : In the field of neurology, Kumar et al. (2011) designed and synthesized 2-(substituted)-3-{[substituted]amino}quinazolin-4(3H)-one derivatives, evaluating them for anticonvulsant activity using the 6 Hz psychomotor seizure test. The most active compound from this series showed significant protection against seizures in mice, highlighting the potential of quinazolinone derivatives in epilepsy treatment (Kumar, Shrivastava, Pandeya, Stables, 2011).
Anticancer Properties : The anticancer activities of quinazolinone derivatives have been extensively studied. Gawad et al. (2010) synthesized new 3-substituted quinazolin-4(3H)-ones and evaluated them as antitumor agents against various cancer cell lines, identifying broad-spectrum antitumor activities. This suggests that these compounds could serve as templates for developing more potent antitumor agents (Gawad, Georgey, Youssef, El-Sayed, 2010).
Antimicrobial Activity : Dash et al. (2017) synthesized quinazoline-4-one/4-thione derivatives, showing significant antimicrobial activities. This indicates the utility of these compounds in developing new antimicrobial agents to combat resistant bacterial strains (Dash, Dash, Laloo, Medhi, 2017).
Propriétés
IUPAC Name |
2-(3-chloro-4-methoxyanilino)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-13-7-6-9(8-11(13)16)17-15-18-12-5-3-2-4-10(12)14(20)19-15/h2-8H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUVLRQEUYKSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

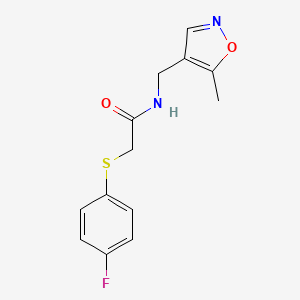


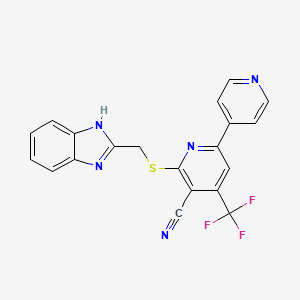
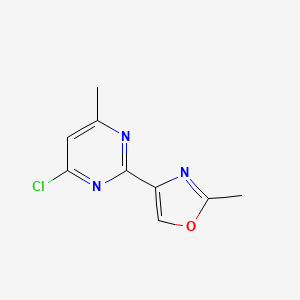

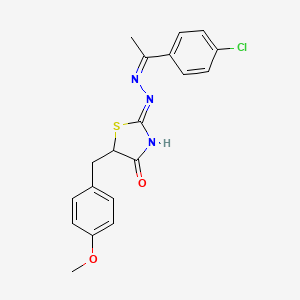
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2693022.png)



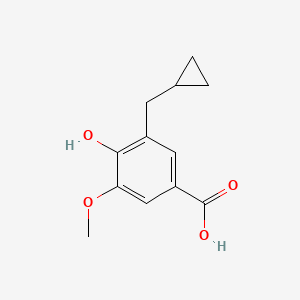
![2-[Acetyl(methyl)amino]-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2693031.png)
